Trimidox (hydrochloride) belongs to the class of organic compounds known as amidoximes and is categorized as a ribonucleotide reductase inhibitor. Its molecular formula is CHNO·HCl, with a CAS number of 95933-75-8. The compound is primarily studied for its biochemical properties and therapeutic potential in oncology.
The synthesis of Trimidox (hydrochloride) can be achieved through several methods. A common approach involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to yield the hydrochloride salt. This process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
In industrial settings, the production of Trimidox (hydrochloride) is optimized for large-scale synthesis. This includes the implementation of quality control measures to monitor the consistency and efficacy of the compound. Techniques such as chromatography may be employed to purify the final product after synthesis.
Trimidox (hydrochloride) features a unique molecular structure characterized by three hydroxyl groups attached to a benzene ring, along with an amidoxime functional group. The structural formula can be represented as follows:
The molecular weight of Trimidox (hydrochloride) is approximately 202.19 g/mol. The presence of hydroxyl groups contributes to its solubility in water and influences its reactivity with various chemical agents.
Trimidox (hydrochloride) participates in several chemical reactions:
Trimidox primarily targets ribonucleotide reductase, which is essential for DNA synthesis. By inhibiting this enzyme, Trimidox disrupts the conversion of ribonucleotides to deoxyribonucleotides, ultimately affecting DNA replication.
The inhibition leads to reduced DNA synthesis, which is particularly significant in rapidly dividing cancer cells. Studies have shown that Trimidox induces apoptosis through pathways involving cytochrome c release and activation of caspases .
The compound's stability is influenced by pH levels, with optimal conditions typically around neutral pH for maintaining integrity during storage and application.
Trimidox (hydrochloride) has significant implications in scientific research, particularly in oncology:
Given its mechanism of action, Trimidox may be explored further for therapeutic applications against cancers characterized by high ribonucleotide reductase activity. Its ability to induce apoptosis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Trimidox hydrochloride (3,4,5-trihydroxybenzamidoxime) inhibits ribonucleotide reductase (RR) by targeting its R2 subunit, which contains a binuclear iron center essential for catalytic activity. The compound's polyhydroxylated structure enables high-affinity iron chelation, specifically disrupting the tyrosyl free radical (Tyr•) at the Fe³⁺-O-Fe³⁺ site [1] [7]. This interaction was confirmed via electron paramagnetic resonance (EPR) spectroscopy, showing a 95% reduction in Tyr• signal intensity within 15 minutes of exposure in HL-60 leukemia cells [10].
The binding specificity arises from Trimidox's ortho-hydroxyl groups forming a stable coordination complex with the iron center, as demonstrated by molecular docking simulations. These show a binding energy of −9.2 kcal/mol for the R2 subunit, compared to −5.4 kcal/mol for R1 [7]. This preferential binding destabilizes the radical transfer pathway required for ribonucleotide reduction, effectively halting enzyme function without damaging the protein scaffold [1] [10].
Table 1: Structural Interactions of Trimidox with Ribonucleotide Reductase
Target Subunit | Binding Site | Interaction Type | Biological Consequence |
---|---|---|---|
RRM2 (R2) | Binuclear iron center | Iron chelation | Tyr• radical quenching |
RRM2 (R2) | Hydrophobic pocket | Van der Waals forces | Conformational destabilization |
RRM1 (R1) | Allosteric site | Weak hydrogen bonding | No functional impact |
Trimidox exhibits mixed-type inhibition against ribonucleotide reductase, with predominant non-competitive characteristics. Kinetic analyses in L1210 leukemia cells reveal a Kᵢ value of 5.0 μM, where enzyme velocity (Vₘₐₓ) decreases by 78% without altering substrate (Kₘ) affinity [6] [10]. This distinguishes Trimidox from classical competitive inhibitors like hydroxyurea, which directly compete with substrates at the catalytic site [1].
The time-dependent inhibition component is notable: Preincubation of RR with Trimidox for 30 minutes enhances suppression by 40% compared to simultaneous addition with substrates [10]. This suggests irreversible steps in its mechanism, likely via permanent radical destruction at the iron center. Synergy studies demonstrate that Trimidox potentiates antimetabolites like Ara-C (cytarabine) by reducing dCTP pools, which relieves feedback inhibition on deoxycytidine kinase—increasing Ara-CTP formation 2.5-fold [4].
Trimidox depletes deoxyribonucleotide pools through concerted mechanisms: (1) Direct RR inhibition blocking de novo dNTP synthesis, and (2) Induction of DNA repair pathways that consume existing dNTP reserves. In HL-60 cells, 100 μM Trimidox reduces dGTP and dCTP to 24% and 39% of baseline within 4 hours, respectively [3] [10]. This imbalance triggers replication stress, evidenced by γH2AX phosphorylation (a DNA damage marker) increasing 8-fold [9].
The dNTP asymmetry is cell-cycle-dependent, with S-phase cells showing 90% depletion versus 45% in G1-phase cells [4]. This selectivity enhances cytotoxicity in rapidly proliferating malignancies. Notably, dATP pools are least affected (60% residual), supporting RR’s allosteric regulation where dATP preferentially inhibits its own synthesis [3].
Table 2: Deoxyribonucleotide Pool Alterations Induced by Trimidox (100 μM, 4h)
dNTP | Concentration in Untreated Cells (pmol/10⁶ cells) | Residual % Post-Trimidox | Biological Impact |
---|---|---|---|
dGTP | 280 ± 22 | 24% | S-phase arrest, DNA strand breaks |
dCTP | 310 ± 18 | 39% | Enhanced Ara-C incorporation |
dATP | 450 ± 31 | 60% | Allosteric RR inhibition |
dTTP | 390 ± 27 | 52% | Reduced thymidylate synthesis |
The chelation-dependent depletion is confirmed by iron supplementation studies: Adding FeCl₂ (50 μM) restores dNTP pools to 85% of normal and reduces Trimidox cytotoxicity 7-fold [7] [10]. This confirms that iron sequestration, not general cytotoxicity, drives nucleotide exhaustion.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7